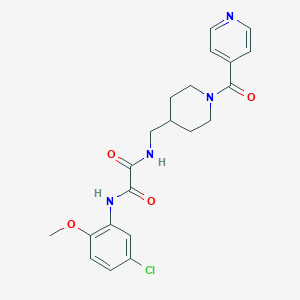
N1-(5-chloro-2-methoxyphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-chloro-2-methoxyphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H23ClN4O4 and its molecular weight is 430.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(5-chloro-2-methoxyphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H19ClN2O3
- Molecular Weight : 334.79 g/mol
Structural Features
The compound features:
- A chloro-methoxyphenyl group that may contribute to its pharmacological properties.
- An isonicotinoylpiperidine moiety which is often associated with various biological activities, including anti-inflammatory and analgesic effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The structural characteristics enable it to bind effectively to these targets, modulating their activity and leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related oxalamides possess activity against a range of bacterial strains.
Anticancer Properties
Preliminary studies suggest that this compound may also exhibit anticancer properties. The mechanism could involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Further research is required to elucidate the specific pathways involved.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Potential inhibition of COX enzymes |
In Vitro Studies
In vitro studies have been conducted to evaluate the compound's effects on various cell lines. For example, the compound was tested against human cancer cell lines, showing promising results in reducing viability and inducing apoptosis.
In Vivo Studies
Animal models have been utilized to assess the anti-inflammatory effects of related compounds. The results indicated a significant reduction in inflammation markers when treated with oxalamide derivatives, suggesting potential therapeutic applications.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound towards COX enzymes. The docking scores indicate a preference for COX-2 over COX-1, suggesting selective inhibition which is advantageous for minimizing side effects associated with non-selective NSAIDs.
Propriétés
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4/c1-30-18-3-2-16(22)12-17(18)25-20(28)19(27)24-13-14-6-10-26(11-7-14)21(29)15-4-8-23-9-5-15/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEJYZJYHFSKGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














